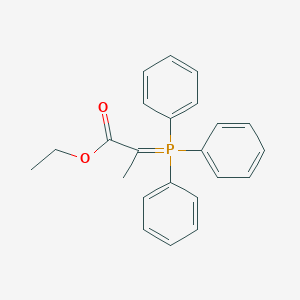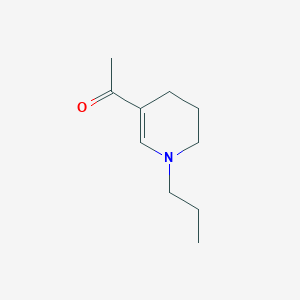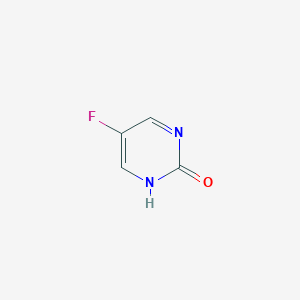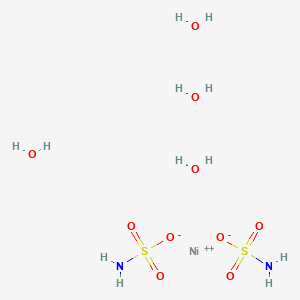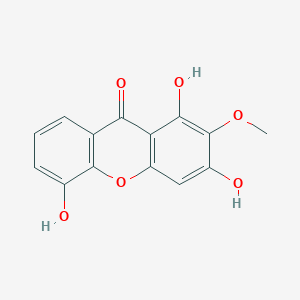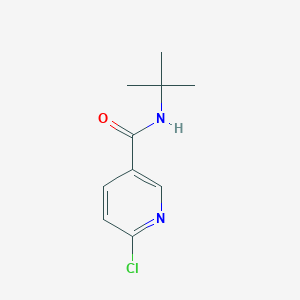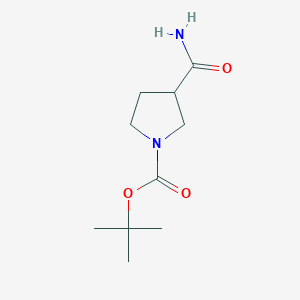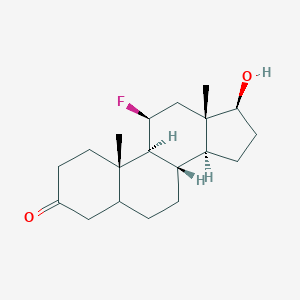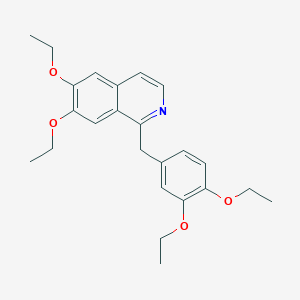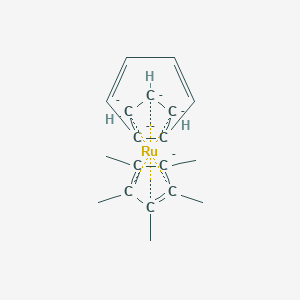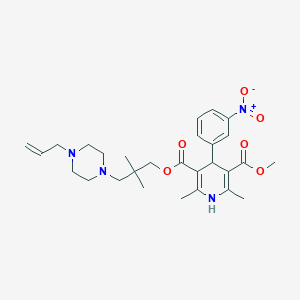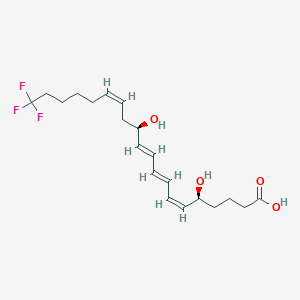
2-(1,3,2-Dioxaborinan-2-yl)benzonitril
Übersicht
Beschreibung
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile is an organic compound with the molecular formula C10H10BNO2. It is also known by several other names, including 2-cyanophenylboronic acid propanediol ester and 2-(2-cyanophenyl)-1,3,2-dioxaborinane . This compound is of interest due to its unique structure, which includes a boron atom within a dioxaborinane ring, making it useful in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Biology: The compound is used in the study of boron-based drugs and their interactions with biological molecules.
Wirkmechanismus
Target of Action
The primary target of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile is the AMPA receptor . This receptor plays a crucial role in the central nervous system, specifically in the regulation of fast synaptic transmission .
Mode of Action
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile acts as an antagonist at the AMPA receptor . It binds to the receptor and inhibits the action of the neurotransmitter glutamate, thereby modulating glutamatergic neurotransmission .
Biochemical Pathways
The compound’s action on the AMPA receptor affects the glutamatergic neurotransmission pathway . By inhibiting the action of glutamate, it can alter the downstream effects of this pathway, potentially impacting various neurological processes .
Result of Action
By acting as an antagonist at the AMPA receptor, 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile can modulate glutamatergic neurotransmission . This modulation can have various molecular and cellular effects, potentially influencing the treatment of neurological diseases .
Action Environment
The action, efficacy, and stability of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is also hygroscopic, meaning it readily absorbs moisture from the environment , which could potentially affect its stability and efficacy.
Vorbereitungsmethoden
The synthesis of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile typically involves the reaction of 2-cyanophenylboronic acid with 1,3-propanediol. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and other side reactions . The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.
Analyse Chemischer Reaktionen
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The boron atom in the dioxaborinane ring can participate in substitution reactions, forming new boron-containing compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile can be compared with other similar compounds, such as:
2-(1,3,2-Dioxaborolan-2-yl)benzonitrile: This compound has a similar structure but with a different boron-containing ring.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: This compound features additional methyl groups, which can affect its reactivity and applications.
The uniqueness of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile lies in its specific boron-containing ring structure, which imparts distinct chemical properties and reactivity compared to other boron-containing compounds.
Eigenschaften
IUPAC Name |
2-(1,3,2-dioxaborinan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQZFVYFYAZUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393361 | |
| Record name | 2-(1,3,2-dioxaborinan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172732-52-4 | |
| Record name | 2-(1,3,2-dioxaborinan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
